molecular formula C20H29NO5S B4295641 N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B4295641
M. Wt: 395.5 g/mol
InChI Key: GZWBHBIPYKEYFR-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide is a synthetic organic compound that features an adamantane moiety linked to a benzenesulfonamide structure The adamantane group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5S/c1-24-18-4-3-17(10-19(18)25-2)27(22,23)21-5-6-26-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWBHBIPYKEYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 1-adamantanol with an appropriate sulfonyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then reacted with a suitable amine to yield the final product. Common reagents used in this synthesis include pyridine or triethylamine as a base, and solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety yields adamantanone derivatives, while reduction of the sulfonamide group results in the corresponding amine.

Scientific Research Applications

Pharmaceutical Development

1. Antibacterial Activity
Sulfonamides are historically known for their antibacterial properties. N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide could be synthesized to explore its efficacy against bacterial strains. Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial activity due to their ability to inhibit bacterial folic acid synthesis.

2. Anticancer Potential
Research indicates that derivatives of sulfonamides can have anticancer properties. The adamantyl group may enhance the compound's ability to penetrate cell membranes and interact with cancerous cells. Investigations into its cytotoxic effects on various cancer cell lines could provide insights into its potential as an anticancer agent.

Biological Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for optimizing its therapeutic potential. Techniques such as:

  • Molecular Docking : This computational technique helps predict how the compound binds to specific proteins or enzymes.
  • In Vitro Assays : Laboratory tests can evaluate the compound's biological activity against various pathogens or cancer cells.
  • Pharmacokinetics Studies : These studies assess how the body absorbs, distributes, metabolizes, and excretes the compound.

Such studies are vital for elucidating the mechanism of action and determining appropriate dosages for clinical applications.

Case Studies and Research Findings

Several studies have focused on related compounds that share structural similarities with this compound:

Compound NameStructureUnique Features
N-[2-(1-adamantyloxy)ethyl]benzenesulfonamideC17H23NO3SLacks methoxy groups; focus on antibacterial properties.
N-(1-adamantyl)-4-methylbenzenesulfonamideC17H23NO2SContains a methyl group at para position; studied for anticancer activity.
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamideC17H18N2O2SIndole moiety enhances bioactivity; potential CNS effects.

These compounds demonstrate varying degrees of biological activity, suggesting that modifications to the sulfonamide structure can lead to enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various biological membranes, potentially altering their fluidity and function. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide
  • N-[2-(1-adamantyloxy)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
  • N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide is unique due to the presence of both the adamantane moiety and the dimethoxybenzenesulfonamide structure. This combination imparts distinct physical and chemical properties, such as increased rigidity and potential bioactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane moiety, which is known for its unique structural properties. The presence of the sulfonamide group suggests possible interactions with biological targets, including enzymes and receptors.

  • Molecular Formula : C15_{15}H19_{19}N1_{1}O5_{5}S
  • Molecular Weight : Approximately 321.39 g/mol

Research indicates that compounds with similar structures often exhibit various biological activities. The sulfonamide group can inhibit certain enzymes, while the adamantane structure may enhance membrane permeability.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds with sulfonamide groups are known to inhibit carbonic anhydrase and other enzymes, which could be a mechanism for therapeutic effects.
  • Receptor Modulation : The adamantane structure is associated with modulation of nicotinic acetylcholine receptors, potentially influencing neurotransmission.

Antimicrobial Activity

Studies have shown that related compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives with similar functional groups have demonstrated activity against bacteria and fungi.

  • Case Study : A related adamantane derivative was tested against Candida albicans, showing significant fungicidal activity by disrupting cell membranes .

Anticancer Properties

The potential anticancer effects of adamantane derivatives have been highlighted in several studies. These compounds may induce apoptosis in cancer cells through various pathways.

  • Research Findings : In vitro studies have indicated that adamantane-based compounds can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialAdamantane DerivativesInhibition of C. albicans growth
AnticancerSulfonamide DerivativesInduction of apoptosis in cancer cells
Enzyme InhibitionSulfonamidesInhibition of carbonic anhydrase

Research Findings

  • Antimicrobial Studies : A study demonstrated that a derivative of the compound exhibited significant antifungal activity against Candida albicans, leading to cell membrane disruption .
  • Anticancer Mechanisms : Research has shown that compounds similar to this compound can inhibit tumor growth in various cancer models by affecting key signaling pathways .
  • Enzyme Interaction : The sulfonamide moiety in related compounds has been linked to enzyme inhibition, which could be a crucial factor in their biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide
Reactant of Route 2
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N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide

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